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molecular formula C7H7N3 B070432 6-Amino-5-methylnicotinonitrile CAS No. 183428-91-3

6-Amino-5-methylnicotinonitrile

Cat. No. B070432
M. Wt: 133.15 g/mol
InChI Key: SLOISJVQLUVVSD-UHFFFAOYSA-N
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Patent
US07432278B2

Procedure details

A mixture of 2-Amino-5-bromo-3-methylpyridine (15.49 g, 82.8 mmol) and Cu(I)CN (9.27 g, 103.5 mmol) in DMF (160 mL) was heated at 150° C. for 24 h. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (600 mL, 3 times) from aq. NH4OH. The solvent was evaporated and the precipitate purified by chromatography (SiO2, hexanes/EtOAc 4:6). Yield 70%, mp 198-200° C., (Lit. mp 203-205° C.; see Dunn A. D. and Norrie R. J. Prakt. Chem./Chem.-Ztg, 338 (7), 663-666 (1996). Lit. melting point not reported via palladium-catalyzed cyanation; see Maligres, P. et al., Tetrahedron Lett., 40, 8193-8195 (1999).
Quantity
15.49 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
9.27 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:10]#[N:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
15.49 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Name
Cu(I)CN
Quantity
9.27 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water
CUSTOM
Type
CUSTOM
Details
the solid which formed
EXTRACTION
Type
EXTRACTION
Details
was extracted
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the precipitate purified by chromatography (SiO2, hexanes/EtOAc 4:6)

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C#N)C=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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